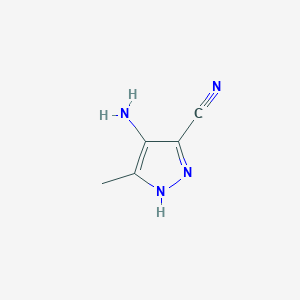
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . Another method involves the use of anomeric based oxidative aromatization over [CSPy]ZnCl3 as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are advantageous as they allow for the production of the target compound in one step without the need to separate intermediates . The use of recyclable catalysts and green solvents further enhances the sustainability of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The reactions are often carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK and COX, which are involved in inflammatory pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but differs in the substitution pattern.
3-Amino-5-methyl-1H-pyrazole: Another closely related compound, differing by the position of the amino group.
Uniqueness
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
28745-14-4 |
|---|---|
Formule moléculaire |
C5H6N4 |
Poids moléculaire |
122.13 g/mol |
Nom IUPAC |
4-amino-5-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H6N4/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3,(H,8,9) |
Clé InChI |
FMPXYDMXPUDEJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)

![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)



![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)

![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

